(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is substituted with two methoxy groups at positions 2 and 6. This pyrimidine ring is linked to a phenyl ring via a sulfamoyl group. The phenyl ring is further linked to a prop-2-enamide group via a carbamothioyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Gein et al. (2020) describes the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. The antimicrobial activity of these compounds was explored, highlighting the significance of pyrimidinyl derivatives in developing new antimicrobial agents Gein et al., 2020.
Interaction with Proteins
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their fluorescence binding with bovine serum albumin (BSA). This study provides insights into the interaction between these chemically synthesized compounds and proteins, which is crucial for understanding their behavior in biological systems Meng et al., 2012.
Biological Activity
Research by Gein et al. (2018) focused on the synthesis of compounds by reacting methyl aroylpyruvates with sulfadimidine, leading to (2Z)-4-aryl-2-hydroxy-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxobut-2-enamides. Their analgesic and anti-inflammatory activities were studied, demonstrating the potential therapeutic applications of these compounds Gein et al., 2018.
Carbonic Anhydrase Inhibitors
A study by Tuğrak et al. (2020) synthesized novel benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. These compounds showed potent inhibitory effects against human carbonic anhydrase, suggesting their potential in treating conditions like glaucoma Tuğrak et al., 2020.
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized novel carboxamide derivatives and screened them for their antitubercular and antibacterial activities. The study provided insights into the potential of these compounds as therapeutic agents against tuberculosis and bacterial infections Bodige et al., 2020.
Mechanism of Action
Target of Action
The primary target of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is the inflammatory response in the body . This compound has been shown to inhibit the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells .
Mode of Action
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Biochemical Pathways
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA affects the inflammatory response pathway. It downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA has been tested for toxicity and was found to be non-toxic towards normal fibroblast cells .
Result of Action
The result of the action of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is a significant reduction in inflammation. The compound treatment significantly downregulated the mRNA expression of inflammatory markers which were elevated in zymosan-induced generalised inflammation . It also upregulated the expression of the anti-inflammatory cytokine IL-10 .
Biochemical Analysis
Biochemical Properties
This compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit nitric oxide production in lipopolysaccharide-induced J774.2 macrophages . This indicates that the compound can influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Its ability to inhibit nitric oxide production suggests that it may interact with biomolecules involved in this pathway . It could potentially exert its effects through enzyme inhibition or activation, or through changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s effects over time in laboratory settings have not been fully explored. It has been shown to have significant anti-inflammatory effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the compound has been shown to have significant anti-inflammatory effects at a dose of 100 mg/kg . No suppressive effect was observed at the dose of 25 mg/kg .
Properties
IUPAC Name |
(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S2/c1-31-20-14-18(24-21(26-20)32-2)27-34(29,30)17-11-9-16(10-12-17)23-22(33)25-19(28)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26,27)(H2,23,25,28,33)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDGHVHSRHSQL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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